molecular formula C11H15N3O2 B7808548 N'-hydroxy-4-morpholin-4-ylbenzenecarboximidamide

N'-hydroxy-4-morpholin-4-ylbenzenecarboximidamide

Cat. No.: B7808548
M. Wt: 221.26 g/mol
InChI Key: LWOIRPVPBUSOJW-UHFFFAOYSA-N
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Description

N’-hydroxy-4-morpholin-4-ylbenzenecarboximidamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a morpholine ring attached to a benzene ring through a carboximidamide group, with an additional hydroxy group attached to the nitrogen atom of the carboximidamide. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-morpholin-4-ylbenzenecarboximidamide typically involves the reaction of 4-morpholinylbenzenecarboximidamide with hydroxylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of N’-hydroxy-4-morpholin-4-ylbenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-morpholin-4-ylbenzenecarboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboximidamide group can be reduced to form amine derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N’-hydroxy-4-morpholin-4-ylbenzenecarboximidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-4-morpholin-4-ylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and morpholine ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate specific pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-4-(morpholin-4-ylmethyl)benzenecarboximidamide
  • Imidazo[4,5-b]pyridine derivatives
  • Imidazo[4,5-c]pyridine derivatives

Uniqueness

N’-hydroxy-4-morpholin-4-ylbenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

N'-hydroxy-4-morpholin-4-ylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-11(13-15)9-1-3-10(4-2-9)14-5-7-16-8-6-14/h1-4,15H,5-8H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOIRPVPBUSOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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